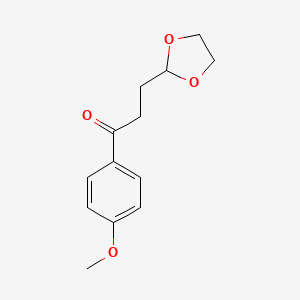![molecular formula C15H11ClN2O2 B8797883 N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction is often carried out in solvents like ethanol or water under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of green solvents and economical operation methods is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly against colorectal carcinoma.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to various biological effects. It also interacts with DNA and proteins, affecting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzoxazoles: Other derivatives with different substituents on the benzene or oxazole rings
Uniqueness
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is unique due to its specific chloro-substitution, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9(19)17-12-5-2-10(3-6-12)15-18-13-8-11(16)4-7-14(13)20-15/h2-8H,1H3,(H,17,19) |
InChI Key |
XJXVGGUMZPQFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8797871.png)


